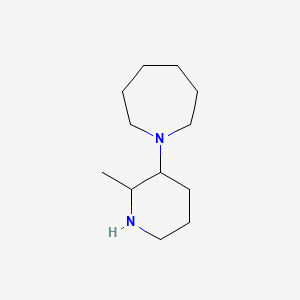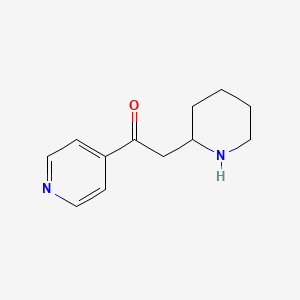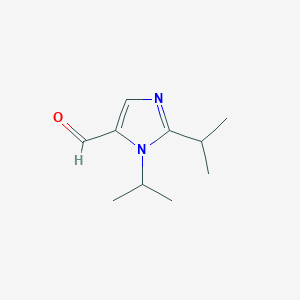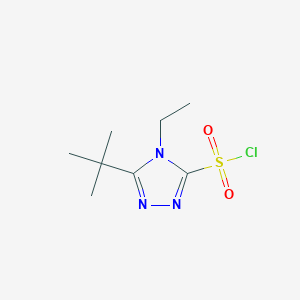
2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a thiazole ring. The presence of both fluorine and thiazole moieties in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea in the presence of a base.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Aldehyde Formation: The final step involves the formylation of the aromatic ring, which can be done using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
化学反応の分析
Types of Reactions
2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid.
Reduction: 2-Fluoro-4-(1,3-thiazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde
- 4-(1,3-Thiazol-4-yl)benzaldehyde
- 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde
Uniqueness
2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the thiazole ring, which imparts distinct electronic and steric properties
特性
分子式 |
C10H6FNOS |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-fluoro-4-(1,3-thiazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H6FNOS/c11-9-3-7(1-2-8(9)4-13)10-5-14-6-12-10/h1-6H |
InChIキー |
JNNYWHPQXOVIPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CSC=N2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)

![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)


![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)



![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)

